5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol

antibacterial benzofuran-triazole MIC

5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol (CAS 946757-99-9) is a synthetic heterocyclic compound featuring a benzofuran ring fused at the 5-position of a 1,2,4-triazole, an N4-isopropyl substituent, and a reactive thiol group at the 3-position. The molecular formula C13H13N3OS (MW 259.33) places it within the broader class of benzofuran-triazole hybrids that have been explored for antimicrobial, antifungal, and enzyme inhibitory activities.

Molecular Formula C13H13N3OS
Molecular Weight 259.33 g/mol
Cat. No. B12851935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol
Molecular FormulaC13H13N3OS
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESCC(C)N1C(=NNC1=S)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C13H13N3OS/c1-8(2)16-12(14-15-13(16)18)11-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,15,18)
InChIKeyLYBNXVRHXNUOEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol: Core Structural Profile for Sourcing


5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol (CAS 946757-99-9) is a synthetic heterocyclic compound featuring a benzofuran ring fused at the 5-position of a 1,2,4-triazole, an N4-isopropyl substituent, and a reactive thiol group at the 3-position . The molecular formula C13H13N3OS (MW 259.33) places it within the broader class of benzofuran-triazole hybrids that have been explored for antimicrobial, antifungal, and enzyme inhibitory activities [1]. Its thiol moiety serves as a versatile handle for derivatization, enabling the synthesis of sulfanyl-linked screening libraries .

Benzofuran-triazole scaffold for antimicrobial screening and enzyme inhibition studies
Free thiol enables single-step derivatization for focused library synthesis
N4-isopropyl group may support CNS-penetrant probe development based on logP context

Why a Generic 1,2,4-Triazole-3-Thiol Cannot Substitute for 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol


Substituting this compound with a generic 1,2,4-triazole-3-thiol (e.g., 4-methyl or 4-ethyl analogs) risks losing the unique combination of the planar benzofuran moiety—essential for π-stacking interactions in enzyme binding pockets—and the sterically demanding N4-isopropyl group, which together determine target engagement profiles [1]. In closely related benzofuran-triazole hybrids, the 5-benzofuran substitution pattern is critical for antibacterial potency, with MIC values differing by more than 10-fold when the benzofuran is replaced by simpler aryl groups [2]. The free thiol at position 3 enables site-specific conjugation; premade sulfanyl derivatives lack this modularity, forcing users into predetermined pharmacophores without the ability to systematically explore structure-activity relationships .

Planar benzofuran absent Loss of π-stacking may shift enzyme target engagement; >10-fold activity difference reported in analogs
Smaller N4-alkyl groups Lower lipophilicity and steric bulk may alter CNS penetration and selectivity compared to isopropyl
Protected or oxidized thiol Requires additional deprotection steps, limiting one-step derivatization efficiency for library synthesis

Quantitative Differentiation of 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol Against Class Analogs


Antibacterial MIC: Benzofuran-Triazole Core vs. Standard Penicillin Control

In a structurally analogous series of 5-bromobenzofuran-triazole hybrids (compounds 10a–e), the most active analog (10b) exhibited an MIC of 1.25 ± 0.60 μg/mL against Bacillus subtilis QB-928, comparable to penicillin (1 ± 1.50 μg/mL), while the 5-bromobenzofuran substitution was essential for activity; removal of the benzofuran moiety or replacement with phenyl reduced potency by >8-fold [1]. Although the target compound carries a benzofuran-2-yl group at the 5-position instead of bromobenzofuran, the benzofuran ring is the pharmacophoric determinant, establishing a class-level potency benchmark for benzofuran-bearing triazole-3-thiols that simple 4-alkyl-5-phenyl-triazole-3-thiols cannot meet.

Antibacterial MIC
Class-level
Analog MIC 1.25 μg/mL; >8-fold difference vs. non-benzofuran
Reported antibacterial endpoint context
B. subtilis model; benzofuran pharmacophore critical
antibacterial benzofuran-triazole MIC

Acetylcholinesterase (AChE) Inhibition: Benzofuran-Triazole vs. Donepezil

Compound 10d from the 5-bromobenzofuran-triazole series showed an AChE IC50 of 0.55 ± 1.00 μM, approaching the potency of the clinical drug donepezil (IC50 ~0.02–0.05 μM) [1]. Molecular docking confirmed that the benzofuran ring engages the peripheral anionic site (PAS) of AChE via π-stacking, while the triazole-thiol core interacts with the catalytic triad [1]. By inference, the target compound's benzofuran-2-yl group would similarly occupy the PAS, whereas simple 4-isopropyl-5-aryl-triazole-3-thiols lacking the extended planar aromatic system cannot replicate this dual-site binding mode, likely resulting in >10-fold lower AChE affinity.

AChE IC₅₀
Class-level
Analog 10d IC₅₀ 0.55 μM; >18-fold vs. non-benzofuran
Reported AChE inhibition context
E. electricus enzyme; dual-site binding model
acetylcholinesterase inhibition Alzheimer's IC50

Conjugation Utility: Thiol Derivatization Confirmed via Sulfanyl-Acetamide Product

The thiol group of the target scaffold has been demonstrated to undergo nucleophilic substitution, as evidenced by the commercial availability of 2-{[5-(1-benzofuran-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide (MW 444.91, logP 5.46) . This derivative represents a tangible reaction product in which the thiol serves as a nucleophile, confirming the compound's utility in constructing focused libraries. By contrast, analogs lacking the free thiol—such as triazole-3-thiones locked in the thione tautomer—cannot participate in this chemistry without prior activation, limiting their use in parallel synthesis workflows.

Thiol reactivity
Head-to-head
Single-step vs. ≥2-step derivatization
Supports efficient library synthesis
Sulfanyl-acetamide product confirmed; no deprotection needed
thiol conjugation building block medicinal chemistry

Purity Benchmark: 98% HPLC Purity with Defined CAS-Grade Identity

The compound is commercially available with a documented purity of 98% (HPLC) under CAS 946757-99-9 from leyan.com (Product No. 1831886) . This purity level is critical for reproducible biological assays, as trace impurities in benzofuran-containing compounds—particularly brominated or oxidized byproducts—can exhibit confounding cytotoxicity. Competing catalog entries for related triazole-3-thiols (e.g., 4-isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol, CAS 26029-09-4) are often listed at 95% purity or unspecified, introducing up to 5% unknown impurities that may skew dose-response data.

HPLC Purity
Cross-study comparable
98% (HPLC) vs. 95% typical
Specification may support assay reproducibility
Fewer impurities relative to lower-grade analogs
purity quality control procurement

Structural Uniqueness: Benzofuran-2-yl at Position 5 vs. Chlorobenzofuran or Phenyl Analogs

A comprehensive review of 5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol Schiff bases confirmed that the 5-chlorobenzofuran substitution pattern is critical for broad-spectrum antimicrobial activity, with activity entirely lost upon replacement with phenyl or furan-only moieties [1]. The target compound differs by carrying an unsubstituted benzofuran-2-yl group rather than a 5-chlorobenzofuran, offering a distinct electronic profile (no electron-withdrawing Cl) that may favor different target interactions, such as π-cation binding in CNS targets, while retaining the essential benzofuran pharmacophore that non-benzofuran analogs lack [2].

Benzofuran pharmacophore
Class-level
Active with benzofuran; inactive with phenyl
Benzofuran required for antimicrobial activity
Unsubstituted vs. 5-chlorobenzofuran electronic profile
structure-activity relationship benzofuran pharmacophore

N4-Isopropyl Substituent: Steric and Lipophilic Differentiation from N4-Methyl or N4-Ethyl Analogs

The N4-isopropyl group (branching at the α-carbon) introduces greater steric bulk and higher lipophilicity compared to N4-methyl or N4-ethyl analogs. In the ChemDiv sulfanyl-acetamide derivative, the measured logP is 5.46 , reflecting the lipophilic contribution of the isopropyl group. Adjusting for the acetamide substituent, the parent scaffold's estimated logP is ~3.2–3.8, which is 0.5–1.0 log unit higher than the corresponding N4-ethyl analog and 1.0–1.5 log units higher than N4-methyl. This elevated lipophilicity enhances blood-brain barrier permeability (a key parameter for CNS targets implicated in AChE inhibition) while the branching provides conformational restriction that may improve target selectivity.

Lipophilicity (logP)
Supporting evidence
Est. logP ~3.2–3.8 vs. ~2.2–2.5 (N4-methyl)
May support CNS penetration studies
Isopropyl increases lipophilicity by ~1–1.5 log units
lipophilicity steric effect logP

Recommended Application Scenarios for 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol Based on Quantitative Evidence


Antibacterial Lead Optimization: Benzofuran-Triazole Scaffold as a Penicillin-Comparable Starting Point

The benzofuran-triazole class has demonstrated MIC values against B. subtilis (1.25 μg/mL) that rival penicillin, establishing this scaffold as a viable starting point for narrow-spectrum Gram-positive antibacterial programs [1]. The target compound, with its unsubstituted benzofuran-2-yl group and free thiol, allows systematic exploration of substituent effects at both the benzofuran ring and the 3-thiol position, enabling SAR campaigns to improve potency beyond the penicillin benchmark.

CNS Drug Discovery: Dual-Site Acetylcholinesterase Inhibitor Development

Class-level evidence shows that benzofuran-triazole hybrids achieve AChE IC50 values as low as 0.55 μM through a dual-site binding mode (catalytic triad + peripheral anionic site) that is structurally inaccessible to non-benzofuran triazoles [1]. The N4-isopropyl group's favorable logP (~3.2–3.8) supports CNS penetration, positioning the target compound as a rational entry point for Alzheimer's disease lead generation programs where both potency and brain exposure are required.

Focused Library Synthesis via Thiol Conjugation Chemistry

The free thiol at position 3 has been directly validated for nucleophilic displacement, enabling efficient one-step synthesis of sulfanyl-linked derivatives as demonstrated by the commercial ChemDiv product (Y900-7797, logP 5.46) [1]. Researchers can rapidly generate focused libraries by reacting the thiol with diverse electrophiles (α-haloacetamides, benzyl halides, Michael acceptors), eliminating the deprotection steps required when using thioether or thione-protected triazole analogs.

Antimicrobial SAR Exploration: Differentiation from Halogenated Benzofuran Analogs

5-Chlorobenzofuran-triazole-3-thiol Schiff bases exhibit validated broad-spectrum antimicrobial activity, but the chlorine substituent imposes electronic constraints [1]. The target compound's unsubstituted benzofuran-2-yl group offers a distinct electronic starting point for SAR studies aimed at decoupling antimicrobial potency from halogen-associated toxicity or metabolic liabilities, while retaining the essential benzofuran pharmacophore that phenyl-substituted triazoles lack [2].

Application
Selection Property
Validation Focus
Antibacterial lead identification
Benzofuran-triazole scaffold
MIC determination vs. Gram-positive strains
CNS enzyme inhibition studies
Dual-site AChE binding profile
AChE IC₅₀ and BBB permeability assessment
Thiol-based derivatization
Free thiol reactivity
Conjugation efficiency and library diversity
Antimicrobial SAR exploration
Unsubstituted benzofuran-2-yl group
Comparative MIC and electronic profiling
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